molecular formula C15H10FN3OS B2579007 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-55-7

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2579007
CAS No.: 690645-55-7
M. Wt: 299.32
InChI Key: YGEZZZKWXNGMFD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a benzamide group substituted with a fluorine atom and a phenyl-thiadiazole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. For instance, phenylthiosemicarbazide can be reacted with formic acid under reflux conditions to yield 5-phenyl-1,2,4-thiadiazole.

  • Introduction of the Fluorobenzamide Group: : The 4-fluorobenzoyl chloride is then reacted with the 5-phenyl-1,2,4-thiadiazole in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The fluorine atom on the benzamide ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The thiadiazole ring can participate in redox reactions. For example, it can be oxidized to form sulfoxides or sulfones, or reduced to form thiols or thioethers.

  • Condensation Reactions: : The amide group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and thioethers.

Scientific Research Applications

  • Medicinal Chemistry: : It has shown promise as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

  • Biological Research: : The compound is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.

  • Industrial Applications: : It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The thiadiazole ring can interact with metal ions in the active sites of enzymes, inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(5-methyl-1,2,4-thiadiazol-3-yl)benzamide: Similar structure but with a methyl group instead of a phenyl group.

    4-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom

Properties

IUPAC Name

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEZZZKWXNGMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330314
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690645-55-7
Record name 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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